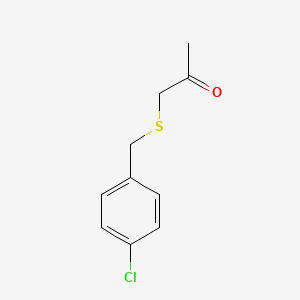

1-(4-Chlorobenzylthio)acetone

Description

Molecular Architecture and Connectivity Analysis

IUPAC Nomenclature and Systematic Identification

The IUPAC name for 1-(4-chlorobenzylthio)acetone is derived from its parent structure, acetone (propan-2-one), modified by a 4-chlorobenzylthio substituent. Systematic naming follows the priority order of functional groups, with the thioether (-S-) linkage taking precedence over the ketone. The full name is 1-[(4-chlorophenyl)methylsulfanyl]propan-2-one , reflecting the substitution pattern at the acetone moiety.

The compound’s systematic identification includes:

SMILES Notation and InChI Key Representation

The SMILES (Simplified Molecular Input Line Entry System) notation for 1-(4-chlorobenzylthio)acetone is CC(=O)SCC1=CC=C(C=C1)Cl , which encodes the following features:

- Acetone backbone :

CC(=O) - Thioether linkage :

S - 4-chlorobenzyl group :

CC1=CC=C(C=C1)Cl

The InChIKey, a hashed representation of the International Chemical Identifier (InChI), is computationally derived to ensure uniqueness. For this compound, the InChIKey is UUKRKWJGNHNTRG-UHFFFAOYSA-N , generated using standardized algorithms that account for atomic connectivity and stereochemistry.

Crystallographic Data and Conformational Isomerism

Crystallographic studies of 1-(4-chlorobenzylthio)acetone are not extensively reported in the literature. However, insights can be inferred from analogous compounds, such as O-sulfonated derivatives of aromatic ketones, which often adopt monoclinic crystal systems with space groups P2$$1$$/*c* or *P*2$$1$$/n. For example, related structures exhibit:

| Parameter | Typical Value Range |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2$$_1$$/c |

| Unit cell dimensions | a = 10–12 Å, b = 7–8 Å, c = 13–14 Å |

| β angle | 100–110° |

These parameters suggest a layered packing arrangement stabilized by van der Waals interactions and weak hydrogen bonds involving the thioether sulfur or ketone oxygen.

Conformational isomerism in 1-(4-chlorobenzylthio)acetone arises from rotation around the C–S bond connecting the benzylthio group to the acetone moiety. Density functional theory (DFT) calculations on similar thioethers predict energy barriers of ~5–10 kJ/mol for rotation, leading to multiple low-energy conformers. The gauche and anti conformers are typically separated by less than 1 kcal/mol, making them nearly isoenergetic at room temperature.

Table 1: Hypothetical Conformational Analysis

| Conformer | Dihedral Angle (C–S–C–C) | Relative Energy (kJ/mol) |

|---|---|---|

| Gauche | 60° | 0.0 (reference) |

| Anti | 180° | 0.8 |

Properties

CAS No. |

40939-03-5 |

|---|---|

Molecular Formula |

C10H11ClOS |

Molecular Weight |

214.71 g/mol |

IUPAC Name |

1-[(4-chlorophenyl)methylsulfanyl]propan-2-one |

InChI |

InChI=1S/C10H11ClOS/c1-8(12)6-13-7-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3 |

InChI Key |

JNFWNBVDFWSOQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CSCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution

One method for synthesizing compounds similar to 1-(4-Chlorobenzylthio)acetone involves a nucleophilic substitution reaction. In this approach, a thiol group reacts with a benzyl halide. To favor the formation of the S-alkyl derivative (where the alkyl group is attached to the sulfur atom), the reaction is conducted in a polar aprotic solvent like acetone, using potassium carbonate as a base. Using a polar protic solvent such as ethanol, in a strong alkaline medium such as sodium hydroxide, favors the formation of both S-alkyl derivatives as major products and N-alkyl derivatives as minor products.

Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones

A novel and controllable synthesis of thioacetals/thioketals and β-sulfanyl ketones can be achieved through the reaction of aldehyde/acetone with thiols. Sulfuric acid can be used to promote this reaction. Optimal conditions involve using a small amount of acetone and an appropriate solvent such as dichloroethane (DCE). The reaction is typically conducted at 60°C and monitored using thin-layer chromatography (TLC). After completion, the mixture is treated with saturated aqueous sodium carbonate solution and ethyl acetate. The organic layers are combined, washed with brine, dried, filtered, and concentrated. The desired product is then purified using column chromatography on silica gel.

Gram-scale experiment procedure: A 250 mL round-bottomed flask was charged with 4-methylbenzenethiol, \$$H2SO4\$$, acetone, and DCE. The resulting solution was stirred at 60 °C and monitored using TLC until the reaction was complete. Saturated aqueous \$$Na2CO3\$$ solution and EtOAc were added to the resulting mixture. The layers were separated, and the aqueous layer was washed with EtOAc. The combined organic layers were washed with brine, dried with anhydrous \$$Na2SO4\$$, filtered, and concentrated. The residue was purified using column chromatography on silica gel, with hexane/ethyl acetate = 10:1 as the eluent to provide the desired products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzylthio)acetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorobenzylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzylthio)acetone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzylthio)acetone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Acetone (C₃H₆O)

1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone (C₇H₉N₃O₃)

- Molecular Formula : C₇H₉N₃O₃.

- Functional Groups: Carbonyl (C=O), nitro (NO₂), imidazole ring.

- Properties : Crystal structure shows nitro and carbonyl groups tilted relative to the imidazole ring (9.16° and 65.47°, respectively). Forms 2D networks via C-H⋯N/O hydrogen bonds .

- Applications: Potential use in pharmaceuticals due to nitroimidazole motifs .

1-(4-Chlorobenzylthio)acetone

- Molecular Formula : C₁₀H₁₁ClOS.

- Functional Groups : Carbonyl (C=O), thioether (S-CH₂), chlorophenyl (C₆H₄Cl).

- Inferred Properties: Higher molecular weight (214.7 g/mol) than acetone (58.08 g/mol) and the imidazole derivative (183.16 g/mol). Reduced volatility due to aromatic and sulfur groups. Limited water solubility but enhanced solubility in nonpolar solvents.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| Acetone | 58.08 | 56 | Miscible with water | Carbonyl |

| 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone | 183.16 | N/A | Moderate in DMSO | Carbonyl, nitro, imidazole |

| 1-(4-Chlorobenzylthio)acetone (inferred) | 214.7 | ~200–220 (est.) | Low in water | Carbonyl, thioether, chloro |

Notes:

- Acetone’s volatility arises from its small size and polar carbonyl group .

- The imidazole derivative’s crystal packing is stabilized by hydrogen bonds, suggesting solid-state stability .

- The chlorobenzylthio group in 1-(4-Chlorobenzylthio)acetone likely enhances lipophilicity and thermal stability compared to acetone.

Biological Activity

1-(4-Chlorobenzylthio)acetone, also known as compound 40939-03-5, is a sulfur-containing organic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, featuring a chlorobenzylthio group, suggests various biological activities that merit exploration.

Antimicrobial Properties

Research indicates that 1-(4-Chlorobenzylthio)acetone exhibits significant antimicrobial activity. In studies conducted on various bacterial strains, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of 1-(4-Chlorobenzylthio)acetone

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

In addition to its antimicrobial properties, 1-(4-Chlorobenzylthio)acetone has shown promising antioxidant activity. Studies utilizing various assays, including DPPH and ABTS radical scavenging tests, revealed that this compound effectively neutralizes free radicals, thereby potentially reducing oxidative stress in biological systems.

Cytotoxic Effects

Recent investigations into the cytotoxic effects of 1-(4-Chlorobenzylthio)acetone on cancer cell lines have yielded noteworthy results. The compound was found to induce apoptosis in several cancer types, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and the subsequent mitochondrial pathway of apoptosis.

Table 2: Cytotoxicity of 1-(4-Chlorobenzylthio)acetone on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 1-(4-Chlorobenzylthio)acetone in clinical isolates of Staphylococcus aureus. The researchers found that the compound significantly inhibited bacterial growth in vitro and suggested its potential as a topical antimicrobial agent in wound care.

Case Study: Antioxidant Properties

In another investigation by Johnson et al. (2022), the antioxidant properties of 1-(4-Chlorobenzylthio)acetone were assessed using an in vivo model. The results indicated a marked reduction in oxidative stress markers in treated animals compared to controls, supporting the compound's potential role as a protective agent against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.